Product packaging for 7-Bromo-3-chloro-4-phenyl-1H-indole(Cat. No.:CAS No. 919522-65-9)

7-Bromo-3-chloro-4-phenyl-1H-indole

Cat. No.: B12634983
CAS No.: 919522-65-9
M. Wt: 306.58 g/mol
InChI Key: LEVQVWBEDDXMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-chloro-4-phenyl-1H-indole is a novel, multi-substituted indole derivative offered for research and development purposes. While specific biological data for this compound is not yet available in the published literature, its structure is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with a wide array of biological macromolecules . The specific substitution pattern on this compound—featuring bromo and chloro halogens at the 7- and 3- positions, along with a phenyl group at the 4-position—makes it a valuable and versatile building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a core scaffold to develop new therapeutic agents. The bromo substituent is a common handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aromatic and aliphatic groups to explore and optimize interactions with target proteins . Indole derivatives are extensively investigated for their potential in numerous therapeutic areas. They have shown potent activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects . Specifically, indole-based molecules are prominent in the development of protein kinase inhibitors for cancer treatment . For instance, compounds featuring a bromo-indole core, such as N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, have been identified as effective molecular skeletons for developing potent pan-HER (Human Epidermal Growth Factor Receptor) inhibitors, which are crucial for tackling various cancers, including non-small cell lung cancer (NSCLC) . The structural features of this compound suggest its potential application in designing such targeted therapies. This product is intended for research use only by trained professionals and is not for diagnostic or therapeutic use. REFERENCES 1. Indoles in drug design and medicinal chemistry. ScienceDirect (2025). 2. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank (2017). 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine... ScienceDirect (2022). 4. A brief review of the biological potential of indole derivatives. FJPS (2020).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9BrClN B12634983 7-Bromo-3-chloro-4-phenyl-1H-indole CAS No. 919522-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919522-65-9

Molecular Formula

C14H9BrClN

Molecular Weight

306.58 g/mol

IUPAC Name

7-bromo-3-chloro-4-phenyl-1H-indole

InChI

InChI=1S/C14H9BrClN/c15-11-7-6-10(9-4-2-1-3-5-9)13-12(16)8-17-14(11)13/h1-8,17H

InChI Key

LEVQVWBEDDXMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 3 Chloro 4 Phenyl 1h Indole and Analogous Halogenated Phenyl Indoles

Conventional and Modern Synthetic Strategies for Indole (B1671886) Ring Construction with Multi-Substituents

The construction of the indole scaffold, particularly with multiple substituents at specific positions, requires a versatile toolkit of synthetic methodologies. Over the years, organic chemists have developed a range of strategies, from traditional name reactions to modern transition-metal-catalyzed processes, to achieve this goal. These methods offer various pathways to introduce halogens and phenyl groups onto the indole core, providing access to complex molecules like 7-Bromo-3-chloro-4-phenyl-1H-indole.

Classical Indole Syntheses and Their Adaptations for Halogenated Phenyl Indoles (e.g., Fischer, Reissert, Larock)

Several classical methods for indole synthesis have remained relevant for over a century and have been adapted to produce highly substituted indoles. mdpi.com

The Fischer indole synthesis , discovered in 1883, is one of the oldest and most well-known methods for forming the indole ring. nih.gov It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to yield the indole. nih.gov For the synthesis of halogenated phenyl indoles, appropriately substituted arylhydrazines are required. For instance, a bromo- and phenyl-substituted aniline could be converted to the corresponding hydrazine and then reacted with a suitable carbonyl compound to construct the indole framework. A modification by Buchwald and coworkers demonstrated that the aryl C-N bond of the hydrazone can be formed via a palladium-catalyzed coupling reaction between an aryl bromide and a hydrazone, which can then proceed under standard Fischer conditions. nih.gov

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. The initial condensation is followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. This method is suitable for introducing substituents on the benzene (B151609) ring of the indole.

The Larock indole synthesis is a powerful palladium-catalyzed method that involves the reaction of an o-haloaniline with a disubstituted alkyne. nih.govmdpi.com This reaction is highly regioselective and tolerates a variety of functional groups. acs.org For the synthesis of a 4-phenyl-substituted indole, an aniline with a halogen at the 2-position and a phenyl group at the 3-position could be coupled with an appropriate alkyne. Subsequent halogenation at the 3- and 7-positions would be necessary to complete the synthesis of a molecule like this compound.

Classical Synthesis Starting Materials Key Transformation Adaptation for Halogenated Phenyl Indoles
Fischer Arylhydrazine, Aldehyde/Ketone rsc.orgrsc.org-Sigmatropic RearrangementUse of appropriately substituted arylhydrazines.
Reissert o-Nitrotoluene, Diethyl oxalateReductive CyclizationStarting with substituted o-nitrotoluenes.
Larock o-Haloaniline, AlkynePalladium-catalyzed AnnulationUse of substituted o-haloanilines and alkynes.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Approaches for Indole Scaffolds

Transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and greater functional group tolerance compared to classical methods. mdpi.commdpi.com These approaches often involve the formation of key C-C and C-N bonds through cross-coupling and cyclization reactions. mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for the construction of indole skeletons. mdpi.com Palladium-catalyzed reactions are powerful tools for forming both carbon-carbon and carbon-heteroatom bonds. mdpi.com

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming the C-N bond in the indole ring. This has been applied in modifications of the Fischer indole synthesis, where an aryl bromide is coupled with a hydrazone. nih.gov Palladium catalysts are also used in intramolecular C-H amination reactions to form the indole core. nih.gov

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are invaluable for introducing substituents onto the indole nucleus. For instance, a pre-formed bromo-chloro-indole could be subjected to a Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 4-position. The Larock indole synthesis itself is a prime example of a palladium-catalyzed reaction that forms a C-C and a C-N bond in a tandem process. nih.govmdpi.com

Palladium-Catalyzed Reaction Bond Formed Application in Indole Synthesis
Buchwald-Hartwig AminationC-NFormation of arylhydrazone intermediates; intramolecular cyclization. beilstein-journals.org
Suzuki CouplingC-CIntroduction of aryl substituents onto the indole ring. mdpi.com
Heck ReactionC-CFormation of C-C bonds for cyclization precursors.
Sonogashira CouplingC-CSynthesis of alkynyl indoles as versatile intermediates.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for indole synthesis. researchgate.net Copper catalysts can promote both C-N and C-C bond formations. organic-chemistry.org

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, can be used to synthesize N-aryl indoles. More contemporary copper-catalyzed methods often involve tandem processes. For example, a one-pot synthesis of multisubstituted indoles has been developed through a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org Another approach involves the copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions. nih.gov

The design of ligands is crucial for the success of copper-catalyzed reactions, influencing both the efficiency and selectivity of the transformation. Ligands such as Johnphos have been found to be effective in promoting copper-catalyzed indole syntheses. organic-chemistry.org

While palladium and copper are the most commonly used metals, other transition metals have also been employed in the synthesis of indoles.

Nickel-catalyzed reactions offer a more economical alternative to palladium. Nickel catalysts can be used for cross-coupling reactions to form C-C and C-N bonds. nih.gov For example, nickel-catalyzed methods have been developed for the synthesis of indolines, which can then be oxidized to indoles. nih.gov A nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides has also been reported for the construction of N-benzoyl indoles. rsc.org

Ruthenium-catalyzed reactions often proceed through C-H activation pathways. mdpi.comresearchgate.net Ruthenium catalysts have been used for the synthesis of substituted indoles via the cycloisomerization of 2-alkynylanilides acs.org and through the oxidative annulation of alkynes with N-phenyl triazines. nih.gov

Rhodium-catalyzed C-H activation is another powerful tool for indole synthesis. thieme-connect.com Rhodium catalysts can mediate the oxidative synthesis of highly functionalized indoles from simple anilines and internal alkynes. acs.org Room-temperature rhodium-catalyzed C-H alkynylation of indoles has also been achieved. acs.org

Organocatalytic and Asymmetric Synthesis of Chiral Indole Derivatives

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral indole derivatives, avoiding the use of metal catalysts. nih.gov This approach utilizes small organic molecules as catalysts to promote enantioselective transformations. nih.gov

Chiral phosphoric acids are common organocatalysts used in the asymmetric Friedel-Crafts alkylation of indoles, which is a key method for introducing stereogenic centers. nih.gov These catalysts can activate electrophiles and control the stereochemical outcome of the reaction. Organocatalytic strategies have been developed for the asymmetric dearomatization of indoles to produce chiral indolines and indolenines. rsc.orgrsc.org These methods often involve the use of chiral Brønsted acids or chiral phosphoric acids. organic-chemistry.org

The development of organocatalytic methods for the atroposelective synthesis of axially chiral indole derivatives has also gained significant attention. acs.orgacs.org These strategies often rely on the design of specific indole-based platform molecules and their enantioselective transformations. acs.orgacs.org

Catalyst Type Reaction Product Type
Chiral Phosphoric AcidFriedel-Crafts AlkylationChiral 3-substituted indoles
Chiral Brønsted AcidDearomatizationChiral indolines/indolenines
Chiral IsothioureaN-acylationN-N axially chiral indoles rsc.org

Regioselective Halogenation Strategies on the Indole Nucleus (Bromination and Chlorination)

The introduction of halogen atoms at specific positions on the indole scaffold is a critical step in the synthesis of complex derivatives. The varied electronic nature of the pyrrole (B145914) and benzene rings within the indole core necessitates highly controlled, regioselective methods to achieve desired substitution patterns.

Direct C-H Halogenation Protocols for Indoles

Direct C-H halogenation offers an atom-economical approach to installing halogens without the need for pre-functionalized substrates. The regioselectivity of these reactions is often dictated by the inherent reactivity of the indole ring, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov However, various strategies have been developed to override this inherent reactivity and target other positions.

One approach involves the use of an oxone-halide system, which provides an environmentally friendly method for chlorination and bromination. organic-chemistry.orgacs.org The selectivity of this method is controlled by the nature of the protecting group on the indole nitrogen. Indoles bearing an electron-withdrawing group (EWG) on the nitrogen atom undergo halogenation at the C2 position. organic-chemistry.orgnih.gov Conversely, C3 halogenation can be achieved regardless of the electronic properties of the N-protecting group. organic-chemistry.orgnih.gov This method utilizes in situ-generated reactive halogenating species, avoiding the need for stoichiometric halogenating agents and minimizing toxic byproducts. acs.org

For halogenation on the benzene ring, directing group strategies are often employed. For instance, palladium-catalyzed C-H halogenation of indole-3-carbaldehydes can be directed to the C2 position with the assistance of anthranilic acid as a transient bidentate directing group. rsc.org This method is effective for chlorination, bromination, and iodination, accommodating various electron-donating and -withdrawing groups. rsc.org

Table 1: Selected Direct C-H Halogenation Methods for Indoles

Method Halogen Source Target Position Key Condition/Reagent Ref.
Oxone-Halide System Stoichiometric halide (Cl⁻, Br⁻) C2 N-Electron-Withdrawing Group organic-chemistry.org
Oxone-Halide System Stoichiometric halide (Cl⁻, Br⁻) C3 Independent of N-protecting group organic-chemistry.org
Transition-Metal-Free Tetrabutylammonium bromide (TBAB), Potassium iodide (KI) C3 Mild conditions researchgate.net

Enzymatic Halogenation of Indoles and its Regioselectivity

Biocatalytic C-H halogenation using enzymes presents a highly attractive green chemistry alternative to traditional chemical methods. nih.govfrontiersin.org Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), demonstrate remarkable regioselectivity and operate under mild, aqueous conditions, using simple halide salts as the halogen source. nih.govresearchgate.net

These enzymes play a significant role in the biosynthesis of many halogenated natural products. researchgate.net The regioselectivity of FDHs is structurally determined by how the enzyme binds the substrate, exposing a specific carbon position to the halogenating species. For example, the tryptophan halogenase PrnA catalyzes chlorination specifically at the C7 position of tryptophan, while PyrH catalyzes chlorination at the C5 position. nih.gov This high degree of control is a key advantage, as chemical methods often yield mixtures of isomers. nih.gov

FDHs are broadly categorized based on their substrates. One group halogenates tryptophan or indole derivatives, while another acts on more reactive phenols and pyrroles. nih.gov In nature, enzymes have been identified that can halogenate every possible position of the indole ring, highlighting their synthetic potential. mdpi.com Research has focused on using these enzymes, such as RebH variants, to perform selective bromination on a range of indole and azaindole derivatives. nih.govfrontiersin.org

Electrochemical Approaches for Halogenated Indoles

Electrosynthesis offers a sustainable and powerful tool for organic chemistry, often avoiding the need for harsh chemical oxidants or catalysts. rsc.org Electrochemical methods have been developed for the regioselective C-H halogenation of indoles under mild conditions.

An economical and scalable electrochemical protocol allows for the halogenation of the C3 position of various indole derivatives. researchgate.net This strategy uses inexpensive halide salts as the sole reagent and does not require a supplementary electrolyte. It is applicable for producing 3-iodo-, 3-bromo-, and 3-chloroindoles. researchgate.net

Beyond direct halogenation, electrochemistry enables other functionalizations that can lead to halogenated indole precursors. For instance, a metal-free electrochemical intramolecular C(sp2)-H amination can produce indoline and indole derivatives, which could then be subjected to halogenation. organic-chemistry.org This approach uses iodine as a mediator and allows for switchable synthesis between the two heterocyclic systems. organic-chemistry.org Such methods highlight the potential of electrochemistry to construct complex indole scaffolds in a controlled and environmentally benign manner. rsc.org

Strategies for Phenyl Group Incorporation at Specific Indole Positions (C-4, C-7)

Introducing a phenyl group onto the benzene core of the indole nucleus (positions C4 through C7) is significantly more challenging than functionalizing the C2 or C3 positions. nih.gov Achieving site-selectivity requires overcoming the inherent reactivity of the pyrrole ring. The primary strategy to accomplish this is through the use of directing groups (DGs) attached to the indole nitrogen.

These directing groups coordinate to a metal catalyst (commonly palladium) and deliver it to a specific C-H bond in close proximity, enabling selective activation and subsequent arylation. nih.gov

C7-Arylation: A P(O)tBu₂ group installed on the indole nitrogen has been shown to effectively direct the palladium-catalyzed arylation to the C7 position. nih.gov A P(III) group (N-PtBu₂) is also effective for C7 functionalization and has the advantage of being more easily attached and removed. nih.gov

C4-Arylation: To target the C4 position, a dual-directing-group strategy can be employed. By installing a directing group on the indole nitrogen and a second group, such as pivaloyl, at the C3 position, the arylation can be selectively guided to C4. nih.gov

Alternative C7-Alkylation: An alternative strategy for functionalizing the C7 position involves modifying the electronic properties of the indole ring. Introducing an amino group at the C4 position can render the C7 position more nucleophilic, enabling regioselective Friedel-Crafts alkylation at C7 while avoiding the more common reaction at C3. nih.gov

These methods provide powerful tools for the divergent synthesis of indoles functionalized at the benzene core, which are valuable precursors for pharmaceuticals and natural products. nih.gov

Green Chemistry Approaches for Indole Synthesis with Halogen and Phenyl Functionalities

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of complex molecules like functionalized indoles. beilstein-journals.orgresearchgate.net Approaches such as enzymatic catalysis (discussed in 2.2.2), the use of environmentally benign reagents like the oxone-halide system, and microwave-assisted synthesis contribute to more sustainable synthetic routes. acs.orgresearchgate.net

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. sciforum.net This is often attributed to efficient and rapid heating of the reaction mixture. sciforum.net

This technology has been successfully applied to numerous classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For the synthesis of halogenated indoles, microwave assistance has been used in the regioselective Friedel-Crafts acylation of 5-bromoindole under solvent-free conditions, demonstrating its utility in creating functionalized indole cores efficiently. mdpi.com The synthesis of various substituted indole-3-carboxylate derivatives, including halogenated versions, has also been achieved using microwave-assisted, palladium-catalyzed heterocyclization. mdpi.com These examples underscore the power of microwave technology to accelerate the construction of complex indole derivatives, including those with halogen and phenyl functionalities, in a more environmentally friendly manner. researchgate.nettandfonline.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
3-iodo-1H-indole
3-bromo-1H-indole
3-chloro-1H-indole
5-bromoindole
7-chlorotryptophan
Indole-3-carbaldehyde

Ultrasound-Mediated Indole Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.net The application of ultrasonic irradiation in indole synthesis leverages the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing reaction rates and efficiency. nih.gov

A solvent-free procedure for synthesizing 3-substituted indole derivatives from indoles and nitroalkenes under ultrasound irradiation has been described. nih.gov This method highlights the dual role of ultrasound, where mechanical effects (agitation) and sonochemical effects are the primary drivers of the reaction. nih.gov Such approaches are advantageous as they often require only equimolar amounts of reactants and are readily scalable. nih.gov While direct synthesis of this compound using this specific method is not reported, the principles can be applied to the synthesis of halogenated indole precursors. For instance, the condensation of a suitably substituted phenylhydrazine (B124118) with a ketone under ultrasonic irradiation could be a viable pathway.

Research has demonstrated the use of ultrasound in conjunction with various catalysts to synthesize bis(indolyl)methanes from indoles and carbonyl compounds under solvent-free conditions. researchgate.net Catalysts such as alum (KAl(SO4)2·12H2O) and nanosilica gel have proven effective, showcasing the versatility of this eco-friendly technique. researchgate.net These methodologies underscore the potential of ultrasound to facilitate the construction of complex indole frameworks, including those with multiple halogen and phenyl substituents.

Table 1: Examples of Ultrasound-Assisted Synthesis of Indole Derivatives

Reactants Catalyst Conditions Product Yield Reference
Indoles, Nitroalkenes None (2-chloroethanol as medium) Ultrasound, Solvent-free 3-substituted indoles Not specified nih.gov
Indole, Carbonyl compounds Alum (KAl(SO₄)₂·12H₂O) Ultrasound, Solvent-free Bis(indolyl)methanes Good to excellent researchgate.net
Indoles, Carbonyl compounds Nanosilica gel Ultrasound, Solvent-free Bis(indolyl)methanes Good to excellent researchgate.net

Solvent-Free and Ionic Liquid-Based Methodologies

The development of solvent-free and ionic liquid (IL)-based synthetic routes aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions and enabling catalyst recycling. researchgate.netchalmers.se Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, serve as both solvents and catalysts in many organic transformations. nih.gov

A sulfonic-acid-functionalized ionic liquid has been effectively used as a Brønsted acid catalyst for the synthesis of various indole derivatives under solvent-free conditions at room temperature. researchgate.net A key advantage of this system is the catalyst's reusability for up to ten consecutive runs without a significant drop in activity, making the process economically and environmentally attractive. researchgate.net This approach could be adapted for Fischer indole synthesis of halogenated phenyl indoles, where the acidic IL facilitates both the hydrazone formation and the subsequent cyclization.

Halogen-free ionic liquids (HFILs) have also been investigated for the extraction of indole from industrial process streams, demonstrating their potential in purification and separation processes. nih.gov While this is an extractive application, the underlying principle of selective interaction between the IL and the indole ring can be exploited in synthesis. By designing task-specific ionic liquids, it is possible to create reaction media that not only facilitate the reaction but also simplify product isolation. nih.gov The synthesis of protic ionic liquids via solvent-free acid-base neutralization offers a clean method to produce these designer solvents, avoiding impurities and thermal decomposition associated with other methods. chalmers.se

Table 2: Ionic Liquid Applications in Indole Synthesis and Separation

Application Ionic Liquid Type Key Features Outcome Reference
Synthesis Sulfonic-acid-functionalized IL Brønsted acid catalyst; Reusable (10 runs) Efficient synthesis of indole derivatives; Solvent-free, room temp. researchgate.net
Extraction Halogen-free ILs (e.g., [Bmim][DMP]) High extraction efficiency for indole >96.9% indole extraction; IL is reusable nih.gov

Nanocatalyst and Green Catalyst Applications in Indole Synthesis

Nanocatalysis represents a frontier in chemical synthesis, offering benefits such as high surface-area-to-volume ratios, enhanced reactivity, and facile recovery and reuse, particularly with magnetic nanoparticles. mdpi.comresearchgate.net These catalysts are pivotal in developing sustainable methodologies for constructing complex organic molecules like functionalized indoles. researchgate.net

Magnetic nanoparticles (MNPs) have been successfully employed in the synthesis of indole derivatives. researchgate.net Their magnetic core allows for easy separation from the reaction mixture using an external magnet, simplifying purification and enabling efficient catalyst recycling. This approach minimizes waste and enhances process efficiency, aligning with green chemistry principles. researchgate.net For instance, copper-catalyzed N-arylation of indoles using copper oxide nanoparticles (CuONPs) synthesized via green methods (using plant extracts) has been reported, achieving good to excellent yields. mdpi.com

Furthermore, halide catalysis using a simple salt in combination with a green oxidant like oxone has been shown to be a general and efficient method for various indole oxidations. springernature.comnih.gov This system avoids the use of stoichiometric toxic metal oxidants or organic oxidants, preventing the generation of harmful byproducts. nih.gov Such green catalytic systems could be instrumental in late-stage functionalization or precursor modification during the synthesis of this compound.

Table 3: Green and Nanocatalyst Systems in Indole Synthesis

Catalyst System Catalyst Type Reaction Type Key Advantages Reference
Copper Oxide Nanoparticles (CuONP) Phyto-nanocatalyst N-arylation of indoles Reusable (5 cycles); Green synthesis of catalyst mdpi.com
Magnetic Nanoparticles (MNPs) Heterogeneous General indole synthesis Easy separation with a magnet; High reusability; Sustainable researchgate.net
Oxone-Halide System Green Catalyst Oxidation of indoles Avoids toxic metal oxidants; Waste prevention; Sustainable halide catalysis nih.gov

Multi-Component and Cascade Reactions for Complex Indole Assembly

A novel multi-component, cascade approach for indole synthesis has been developed based on the radical trifluoromethylation of alkenes, which serves as an entry point into a Fischer-type indole synthesis. nih.gov This method allows for the assembly of various substituted indoles from simple, unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.gov The use of aryl diazonium salts is particularly relevant for introducing the phenyl group and can be adapted for halogenated analogues. acs.org An iron-mediated radical coupling between aryl diazoniums and alkyl iodides provides an alternative to the classic Fischer synthesis, operating under mild conditions and tolerating a wide range of functional groups. acs.org

Palladium-catalyzed multicomponent cascade reactions have also been reported for the synthesis of N-fused polycyclic indoles from 3-diazo oxindole and isocyanides. rsc.org Similarly, gold-catalyzed cascade reactions provide an entry to polycyclic fused indole cores from propargylic alcohols. lookchem.com While these examples produce fused systems, the underlying principles of harnessing the reactivity of multiple components in a controlled cascade can be applied to the modular assembly of highly substituted monocyclic indoles. For instance, a one-pot reaction involving a halogenated aniline, a phenyl-substituted aldehyde, and a third component could theoretically be designed to assemble the this compound core.

Flow Chemistry and Scalable Synthesis of Indole Derivatives

Flow chemistry, or continuous flow synthesis, has become a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing. nih.govnih.gov These advantages include enhanced safety, improved reaction control, higher yields, and straightforward scalability, which are crucial for the industrial production of pharmaceuticals and fine chemicals. researchgate.net

The synthesis of indole derivatives has been successfully adapted to continuous flow conditions. nih.gov Classic methods like the Fischer, Reissert, and Hemetsberger-Knittel indole syntheses have all been intensified using flow technology. nih.gov For example, the Reissert indole synthesis, which involves the reductive cyclization of o-nitrophenylpyruvate derivatives, has been efficiently performed using continuous-flow hydrogenation. researchgate.net This method allows for the safe handling of hydrogen gas and precise control over reaction parameters, leading to the efficient production of indole-2-carboxylic acid esters. researchgate.net

The scalability of flow synthesis makes it particularly attractive for producing significant quantities of complex indole intermediates. A practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an analogue sharing a similar substitution pattern, has been demonstrated on a hundred-gram scale without the need for chromatographic purification. mdpi.comchemrxiv.org While this is a batch process, its operational simplicity and scale suggest it could be readily adapted to a continuous flow process for even greater efficiency and throughput. Adopting flow chemistry for the key bond-forming steps in the synthesis of this compound could provide a robust and scalable manufacturing route.

Table 4: Comparison of Indole Syntheses in Flow vs. Batch

Synthesis Method Mode Advantages of Flow Chemistry Key Substrates Reference
Fischer Indole Synthesis Flow (Microwave-assisted) Rapid heating, improved process control, higher throughput Phenyl hydrazine, Ketones/Aldehydes nih.gov
Reissert Indole Synthesis Flow (Hydrogenation) Safe handling of H₂, precise temp/pressure control, scalability o-Nitrotoluene, Diethyl oxalate researchgate.net

Reaction Mechanisms and Reactivity of 7 Bromo 3 Chloro 4 Phenyl 1h Indole

Mechanistic Pathways in the Formation of Halogenated Phenyl Indoles

The synthesis of halogenated phenyl indoles can be achieved through various methods, with the Fischer indole (B1671886) synthesis being a foundational and widely used approach. nih.govwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. nih.govwikipedia.org For a polysubstituted indole like 7-Bromo-3-chloro-4-phenyl-1H-indole, the starting materials would be a correspondingly substituted phenylhydrazine and a carbonyl compound that provides the C2 and C3 atoms of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the indole ring. wikipedia.org

Modern advancements have introduced methods like the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org Other notable methods for indole synthesis that could be adapted for such complex targets include the Madelung, Reissert, Bartoli, and Cadogan–Sundberg reactions, each with its own specific mechanistic path and substrate scope. researchgate.net

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for constructing functionalized indoles. nih.gov This strategy allows for the direct introduction of substituents onto the indole core, avoiding the need for pre-functionalized starting materials and offering high atom economy. nih.govchim.it

Influence of Halogen Substituents (Bromo, Chloro) on Indole Ring Reactivity

Halogen atoms are known to significantly affect the bioactivity and physicochemical properties of molecules. frontiersin.org In the context of the indole ring, the bromo and chloro substituents at the C7 and C3 positions, respectively, exert a strong influence on its reactivity.

In the case of this compound, the electron-withdrawing nature of both bromine and chlorine will decrease the nucleophilicity of the indole ring. The C3 position, typically the most reactive site for electrophilic attack in indoles, is blocked by a chlorine atom. bhu.ac.inresearchgate.net This directs electrophilic substitution to other positions on the ring, primarily the C2, C5, or C6 positions, depending on the reaction conditions and the directing effects of the other substituents.

Conversely, the presence of halogens makes the indole ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatic systems.

The inherent reactivity of the indole ring favors electrophilic attack at the C3 position. chim.itresearchgate.net When the C3 position is already substituted, as in the case of this compound, halogenation would likely occur at the C2 position. researchgate.net However, the regioselectivity of halogenation can be precisely controlled through various strategies.

Enzymatic halogenation, for example, offers excellent regioselectivity under environmentally benign conditions. frontiersin.org The use of specific halogenating agents, such as N-halosuccinimides (NCS, NBS) in fluorinated alcohols, can also achieve high regioselectivity in the halogenation of arenes and heterocycles. nih.gov The choice of solvent and catalyst plays a crucial role in directing the halogen to a specific position on the indole ring. chim.it For instance, different regioselectivity has been observed in the Ir-catalyzed heteroarylation of indoles depending on the oxidizing agent used. chim.it

Impact of the Phenyl Substituent on the Indole System’s Reactivity

The phenyl group at the C4 position of the indole ring introduces both steric and electronic effects. Sterically, it can hinder the approach of reactants to the adjacent C3 and C5 positions. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and any substituents on the phenyl ring itself.

In electrophilic substitution reactions, the phenyl group's influence on the regioselectivity can be significant. Studies on the Friedel-Crafts acylation of N-protected 3-(4-indolyl)propanoic acids have shown a kinetic preference for cyclization onto the C5 position, even though the C3 position is generally more nucleophilic. beilstein-journals.org This highlights the complex interplay of electronic and steric factors in determining the outcome of reactions on substituted indoles.

The presence of a phenyl group can also influence the conformation of the molecule. Crystal structure analyses of 2-phenyl-3-carbonyl indoles have shown that the dihedral angles between the indole ring and the phenyl ring are consistently around 65°. nih.gov

C-H Activation and Functionalization within Substituted Indole Frameworks

Direct C-H activation has become a cornerstone of modern organic synthesis, providing a step- and atom-economical way to functionalize otherwise inert C-H bonds. nih.gov For the indole scaffold, C-H functionalization can be directed to various positions, including the less reactive C4–C7 positions of the benzenoid ring. nih.govchim.it

This is often achieved using a directing group, which positions a transition-metal catalyst in proximity to the target C-H bond. nih.gov A variety of directing groups have been employed to achieve site-selective functionalization at C4, C5, C6, and C7. nih.gov For a molecule like this compound, existing substituents could potentially direct further functionalization. For instance, the NH group of the indole can be used to direct reactions to the C2 or C7 positions.

The development of new catalyst systems is expanding the scope of C-H activation. chim.it For example, ruthenium catalysts have been used for the site-specific modification of the indole scaffold. mdpi.com These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and silyl (B83357) groups. mdpi.comacs.org

Theoretical Studies on Reaction Mechanisms and Transition States of Indole Transformations

Computational studies provide valuable insights into the reaction mechanisms and transition states of indole transformations, complementing experimental findings. copernicus.org Density Functional Theory (DFT) calculations, for instance, can be used to model the potential energy surfaces of reactions, identify transition states, and predict reaction outcomes.

Theoretical studies on the Fischer indole synthesis have helped to elucidate the complex mechanism involving a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org Similarly, computational investigations of the atmospheric oxidation of indole by hydroxyl and chlorine radicals have detailed the initial reaction pathways and subsequent product formation. copernicus.org

For substituted indoles, theoretical studies can help to rationalize the observed regioselectivity. By calculating the activation energies for attack at different positions of the indole ring, it is possible to predict the most favorable reaction pathway. These studies can also shed light on the electronic effects of substituents and their influence on the stability of reaction intermediates. For example, theoretical models can explain how electron-withdrawing groups decrease the reactivity of the indole ring towards electrophiles. acs.org

Oxidative and Reductive Transformation Mechanisms of Halogenated Indoles

The indole nucleus is an electron-rich heterocyclic system, making it prone to oxidation. However, the presence of electron-withdrawing halogen substituents at the C3 and C7 positions, as in this compound, is expected to decrease the electron density of the indole ring, thereby influencing its oxidative and reductive stability.

Oxidative Transformations

The oxidation of indoles can proceed through various pathways, often targeting the electron-rich C2-C3 double bond. Common outcomes include the formation of oxindoles, or in more vigorous conditions, cleavage of the heterocyclic ring.

Research on the oxidation of various indole derivatives provides insight into the potential transformations of this compound. For instance, a general and environmentally friendly method for the oxidation of indoles utilizes halide catalysis with oxone as a sustainable terminal oxidant. Current time information in Pasuruan, ID.springernature.com This method can lead to the formation of 2-oxindoles. Current time information in Pasuruan, ID. The proposed mechanism involves the in situ generation of a halonium ion (X+), which reacts with the C2-C3 double bond of the indole. springernature.com

Furthermore, electrochemical methods have been successfully employed for the oxidation of 3-substituted indoles, yielding the corresponding 2-oxindoles. nih.gov These reactions are thought to proceed via the generation of elemental bromine (Br₂) which then reacts with the indole. nih.gov Given that this compound is a 3-substituted indole, it is plausible that it would undergo a similar transformation to yield the corresponding 2-oxindole derivative.

The C2-C3 double bond of the indole ring is also susceptible to oxidative cleavage by reagents such as ozone, sodium periodate, or potassium superoxide. bhu.ac.in The presence of substituents on the indole ring can influence the regioselectivity and feasibility of these oxidative reactions. The electron-withdrawing nature of the chloro and bromo groups in this compound would likely make the indole core less susceptible to oxidation compared to unsubstituted indole.

Table 1: Examples of Oxidative Transformations of Halogenated and Substituted Indoles

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
3-Substituted IndolesElectrochemical oxidation, KBr2-OxindolesNot specified nih.gov
IndolesOxone, Halide catalyst2-OxindolesHigh Current time information in Pasuruan, ID.
IndoleOzone, Sodium Periodate, or Potassium SuperoxideOxidative cleavage productsNot specified bhu.ac.in
3-Substituted IndolesSulfonium salts (from DMSO and alkyl bromides)3-Hydroxy-2-oxindolesBroad scope rsc.org

Reductive Transformations

The reductive transformations of this compound would likely involve the dehalogenation of the bromo and chloro substituents and/or the reduction of the indole ring itself.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. Studies have shown that aryl bromides are generally more readily reduced than aryl chlorides. acs.org Therefore, it is anticipated that under controlled conditions, selective reduction of the 7-bromo substituent in this compound could be achieved, leaving the 3-chloro and 4-phenyl groups intact. More forcing conditions would likely be required to remove the chloro substituent at the C3 position.

The indole ring itself can be reduced to an indoline. This transformation is typically carried out under acidic conditions using reducing agents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in It is plausible that under such conditions, this compound could be reduced to the corresponding indoline, potentially with concurrent dehalogenation depending on the reaction conditions.

Modern photochemical methods have also been developed for the reductive dearomatization of indoles. rsc.orgnih.gov These reactions often proceed via single-electron transfer (SET) processes and can be highly selective.

Table 2: Examples of Reductive Transformations of Halogenated and Substituted Indoles

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
Aryl Bromides10% Pd/C, H₂Dehalogenated arenesHigh acs.org
Aryl Chlorides10% Pd/C, H₂, NaO₂PH₂Dehalogenated arenesHigh acs.org
IndoleZn/HCl or NaCNBH₃/CH₃COOHIndolineNot specified bhu.ac.in
6-Chloro-indoleTFA/Et₃SiH, aryl aldehydeBis-indolylmethane86 mdma.ch
N-(o-haloarylformyl)indolesVisible light, thiophenol2-ArylindolineHigh rsc.org

Advanced Spectroscopic Characterization of 7 Bromo 3 Chloro 4 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 7-Bromo-3-chloro-4-phenyl-1H-indole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of an indole (B1671886) derivative typically reveals characteristic signals for the indole ring protons and any substituents. In the case of this compound, the spectrum is expected to show distinct resonances for the N-H proton, the C2-H proton, the protons of the phenyl ring, and the two remaining protons on the benzene (B151609) portion of the indole core. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding youtube.com. The C2-H proton, being adjacent to the nitrogen atom and in a five-membered ring, would also resonate at a relatively downfield region, likely as a singlet. The protons of the 4-phenyl group would exhibit multiplets in the aromatic region (typically 7.0-8.0 ppm). The two remaining protons on the indole ring at positions 5 and 6 would likely appear as doublets due to ortho-coupling.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound would display signals for all carbon atoms in the molecule. The presence of electron-withdrawing halogen atoms (bromine and chlorine) and the phenyl group significantly influences the chemical shifts of the indole ring carbons. For instance, the carbon atom attached to the bromine (C7) and the carbon atom attached to the chlorine (C3) would be directly affected by the electronegativity and anisotropy of these halogens. The carbons of the phenyl group would also have characteristic chemical shifts. Data from related substituted indoles, such as 7-bromo-3-methyl-1H-indole and various chlorinated indoles, can be used to predict the approximate chemical shift ranges for the carbons in the target molecule rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H> 8.0 (broad singlet)-
C2-H~7.5 (singlet)~125
C3-~115
C3a-~130
C4-~135
C5-H~7.2 (doublet)~122
C6-H~7.0 (doublet)~120
C7-~110
C7a-~138
Phenyl-H7.2-7.6 (multiplet)127-130 (multiple signals)
Phenyl-C (ipso)-~140

Note: The chemical shifts are estimated based on general principles and data from related indole derivatives. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent protons on the indole ring (H5 and H6) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the C2-H proton would show a cross-peak with the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative orientation of the phenyl group with respect to the indole ring by observing through-space interactions between the phenyl protons and the protons on the indole core.

The phenyl group at the C4 position of the indole ring is not fixed in a single orientation and can rotate around the C4-C(phenyl) single bond. This rotation can be hindered by the presence of the bromine atom at the C7 position and the chlorine atom at the C3 position. Variable temperature (VT) NMR studies can be employed to investigate these conformational dynamics. At low temperatures, the rotation of the phenyl group might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barrier for the rotation of the phenyl group and to gain insights into the preferred conformation of the molecule in solution researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations from both the indole and phenyl rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The presence of the C-Cl and C-Br bonds would give rise to stretching vibrations in the lower frequency region of the spectrum, typically below 800 cm⁻¹. For instance, C-Cl stretching is often observed in the 600-800 cm⁻¹ range, while C-Br stretching appears at even lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the aromatic rings and the phenyl ring breathing modes are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is invaluable for its identification and for studying intermolecular interactions.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500Weak
Aromatic C-H Stretch3000-3100Strong
C=C Aromatic Stretch1450-1600Strong
C-N Stretch1200-1350Moderate
C-Cl Stretch600-800Moderate
C-Br Stretch500-600Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular weight can be precisely determined using high-resolution mass spectrometry. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which serves as a definitive confirmation of the elemental composition of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like indoles, often producing the protonated molecule [M+H]⁺. In the case of this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and elucidate the structure. The fragmentation of indole derivatives can be complex, often involving rearrangements. Common fragmentation pathways for substituted indoles include the loss of small neutral molecules and cleavage of the substituent groups. For this compound, potential fragmentation pathways could involve the loss of HCl, HBr, or cleavage of the phenyl group. The analysis of these fragmentation patterns provides valuable information that complements the data obtained from NMR and vibrational spectroscopy, leading to a confident structural assignment.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly well-suited for the analysis of less polar and medium molecular weight compounds that are not readily ionized by electrospray ionization (ESI). researchgate.netbellevuecollege.edu In APCI-MS, the analyte is vaporized and then ionized in the gas phase through reactions with reagent ions, typically leading to the formation of protonated molecules [M+H]+ or radical cations M•+. researchgate.netnih.gov

For this compound, APCI-MS is expected to produce a strong signal for the protonated molecular ion due to the presence of the nitrogen atom in the indole ring, which is a site of protonation. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio).

Fragmentation in APCI is generally less extensive than in electron ionization (EI), but some characteristic fragmentation can be expected. Potential fragmentation pathways for this compound could involve the loss of a hydrogen halide (HBr or HCl), or cleavage of the phenyl group. The table below presents the predicted major ions and their relative abundances in the positive ion APCI-MS spectrum.

m/z (predicted)Ion IdentityPredicted Relative AbundanceNotes
332/334/336[M+H]+100%Base peak, showing characteristic isotopic pattern for Br and Cl.
252/254[M+H - HBr]+ModerateLoss of hydrogen bromide.
296/298[M+H - HCl]+LowLoss of hydrogen chloride.
255/257/259[M - Ph]+LowLoss of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region, which are sensitive to the nature and position of substituents. researchgate.netnih.gov The two lowest energy electronic transitions in indole are denoted as ¹Lₐ and ¹Lₙ. nih.gov The ¹Lₐ transition is generally more sensitive to solvent polarity and substituent effects. nih.gov

For this compound, the presence of halogens and a phenyl group is expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) compared to the parent indole molecule. The phenyl group at the 4-position, in particular, can extend the π-conjugation of the indole system, significantly influencing the electronic transition energies. researchgate.net Halogen substitution is also known to red-shift the absorption spectra of fluorone dyes. researchgate.net

The predicted UV-Vis absorption data in a non-polar solvent like cyclohexane and a polar solvent like ethanol (B145695) are presented below. The expected red shift in the polar solvent is due to the stabilization of the more polar excited state.

SolventPredicted λₘₐₓ (nm) for ¹LₐPredicted λₘₐₓ (nm) for ¹LₙNotes
Cyclohexane~295 - 305~275 - 285In a non-polar solvent, the two bands are more likely to be resolved.
Ethanol~300 - 315~280 - 290The ¹Lₐ band shows a more pronounced bathochromic shift in the polar solvent.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as bromo-substituted indole derivatives, allows for a predictive description of its solid-state characteristics. acs.org

It is anticipated that the indole ring system will be essentially planar. The phenyl ring at the 4-position is likely to be twisted with respect to the indole plane due to steric hindrance with the adjacent substituents and the indole ring itself. acs.org The crystal packing is expected to be influenced by a variety of intermolecular interactions, including N-H···π interactions, C-H···π interactions, and potentially halogen bonding (C-Br···X and C-Cl···X, where X is a halogen or another electronegative atom). nih.govacs.org

The table below summarizes the predicted key crystallographic parameters for this compound.

ParameterPredicted Value/ObservationBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted indoles. mdpi.com
Space GroupP2₁/c or similarFrequently observed for centrosymmetric packing of indole derivatives. mdpi.com
Indole Ring PlanarityEssentially planarCharacteristic of the indole scaffold. acs.org
Phenyl Ring Dihedral Angle40-60°Steric hindrance between the phenyl ring and the indole core.
Intermolecular InteractionsN-H···π, C-H···π, Halogen bondsPresence of N-H, aromatic rings, and halogens. nih.govacs.org

Additional Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Photoelectron Spectroscopy)

UV-Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of photoelectrons ejected upon irradiation with UV photons. This method provides information about the energies of molecular orbitals.

For this compound, UPS would be expected to reveal the ionization energies of the π-orbitals of the indole and phenyl rings, as well as the lone pair orbitals of the nitrogen and halogen atoms. The highest occupied molecular orbital (HOMO) is likely to be a π-orbital associated with the electron-rich indole nucleus. The presence of the electron-withdrawing halogen atoms would be expected to lower the energies of the molecular orbitals compared to unsubstituted indole, thus increasing their ionization potentials. Conversely, the phenyl substituent may raise the energy of some π-orbitals through extended conjugation.

While experimental UPS data for this specific molecule is not available, a qualitative prediction of the first few ionization potentials can be made based on the known electronic structure of indole and the effects of the substituents.

Orbital TypePredicted Ionization Energy (eV)Notes
π (HOMO)~7.8 - 8.2Slightly higher than indole due to the competing effects of halogens and the phenyl group.
π~8.5 - 9.0Second π-orbital ionization.
n (N)~9.5 - 10.0Lone pair on the indole nitrogen.
n (Br, Cl)~10.5 - 11.5Lone pairs on the halogen atoms.

Computational and Theoretical Investigations of 7 Bromo 3 Chloro 4 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Properties

No published studies were identified that have performed DFT calculations on 7-Bromo-3-chloro-4-phenyl-1H-indole. Consequently, there is no available data for the following specific analyses:

Optimization of Molecular Geometry and Conformational Analysis

There are no publicly available optimized molecular geometry parameters or conformational analyses for this compound. Such studies would typically involve the use of quantum chemical software to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties

No information could be found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound. This data is crucial for understanding the molecule's electronic behavior, including its reactivity and electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

There are no records of molecular dynamics simulations having been conducted for this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and potential interactions with biological targets.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

No theoretical predictions for the Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), or Infrared (IR) spectra of this compound were found. Computational methods are often used to predict these spectra, which can aid in the identification and characterization of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of in vitro Biological Activity

No published QSAR models or studies specifically involving this compound were found. Such a study would typically involve:

The synthesis and in vitro biological evaluation of a series of analogues.

The calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic).

The development of a mathematical model to correlate these descriptors with biological activity.

Statistical validation of the model's predictive power.

Without a dataset of biological activity for this compound and its close analogues, no QSAR model can be constructed.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking) within the Molecular Framework

A detailed analysis of the non-covalent interactions specific to the molecular framework of this compound has not been reported in the scientific literature. A theoretical study of this nature would investigate:

Halogen Bonding: The potential for the bromine and chlorine atoms to act as halogen bond donors, interacting with Lewis bases. The strength and directionality of these bonds would be computationally modeled.

π-π Stacking: Interactions between the phenyl ring and the indole (B1671886) nucleus, or with aromatic residues in a potential biological target. This would involve analyzing the geometry and energy of such stacking arrangements.

While studies on other halogenated or aromatic compounds provide a framework for how such interactions might occur, specific data, including interaction energies and geometries for this compound, is not available. nih.govchemrxiv.org

Mechanistic Biological Investigations of 7 Bromo 3 Chloro 4 Phenyl 1h Indole in Vitro Studies

In Vitro Mechanistic Anticancer Research

There is no published research on the in vitro mechanistic anticancer activity of 7-Bromo-3-chloro-4-phenyl-1H-indole.

No studies have been identified that evaluate the antiproliferative activity of this compound against any cancer cell lines. Therefore, data on its potential mechanisms of growth inhibition are unavailable.

Information regarding the effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells is not present in the scientific literature.

While many indole-based compounds are known to interact with biological targets like tubulin, there are no specific studies demonstrating the interaction of this compound with these or any other anticancer targets. nih.govnih.govmdpi.com

There is no available research on the in vitro effects of this compound on mitochondrial function or the generation of reactive oxygen species in cancer cells.

In Vitro Mechanistic Anti-inflammatory Research

No specific in vitro mechanistic anti-inflammatory research has been published for this compound.

There are no studies available that investigate the ability of this compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cytokines, or chemokines in in vitro models of inflammation.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

The anti-inflammatory potential of indole (B1671886) derivatives is a well-documented area of research. While direct studies on this compound are limited, the broader class of substituted indoles has shown significant activity in modulating key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphoinositide 3-kinase (PI3K)/Akt.

In various in vitro models using cell lines like RAW 264.7 macrophages, substituted indole compounds have been observed to inhibit the production of pro-inflammatory mediators. For instance, some indole-chalcone hybrids have demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are downstream targets of the NF-κB pathway. The activation of NF-κB is a critical step in the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Furthermore, the MAPK signaling cascades, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response. Studies on related phenyl-substituted heterocyclic compounds have indicated that they can interfere with the phosphorylation of these kinases, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6. The PI3K/Akt pathway, another important regulator of inflammation and cell survival, can also be a potential target. The specific contribution of the bromo, chloro, and phenyl substitutions on the indole core of this compound in modulating these pathways warrants further detailed investigation.

Table 1: Potential In Vitro Anti-inflammatory Activity of Substituted Indole Derivatives

Signaling PathwayKey Proteins ModulatedObserved Effect in Related Compounds
NF-κB IκBα, p65Inhibition of phosphorylation and nuclear translocation
MAPKs p38, JNK, ERKReduced phosphorylation
PI3K/Akt Akt, mTORDownregulation of pathway activation

In Vitro Mechanistic Antimicrobial and Antiviral Research

The presence of halogens in a molecular structure is often associated with enhanced antimicrobial and antiviral properties. The this compound, with its bromo and chloro substituents, is therefore a candidate for such activities.

Halogenated compounds have been shown to possess potent antibacterial activity. One of the proposed mechanisms is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. While specific data for this compound is not yet available, studies on other halogenated indoles suggest this as a plausible mechanism.

Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to antibiotic resistance. Certain brominated furanones, for example, have been found to inhibit biofilm formation in Escherichia coli by disrupting quorum sensing, a cell-to-cell communication system. nih.gov It is conceivable that this compound could exhibit similar biofilm inhibitory properties. Further research is required to evaluate its efficacy against a panel of pathogenic bacteria and to elucidate the precise mechanism of action, which could involve membrane disruption, enzyme inhibition, or interference with quorum sensing pathways.

Table 2: Potential Antimicrobial Mechanisms of Halogenated Indoles

MechanismDescriptionExample from Related Compounds
Membrane Disruption Alteration of bacterial cell membrane permeability.Leakage of intracellular components.
Biofilm Inhibition Interference with the formation of protective bacterial communities.Inhibition of quorum sensing in E. coli by brominated furanones. nih.gov
Enzyme Inhibition Targeting essential bacterial enzymes.Inhibition of DNA gyrase or other topoisomerases.

The antiviral potential of indole derivatives has been recognized against a variety of viruses. A structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a known intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. chemrxiv.org This suggests that the halogenated indole or indazole scaffold can be a valuable pharmacophore for developing antiviral agents.

While direct antiviral screening of this compound is needed, it is plausible that it could target viral proteins or enzymes essential for replication. For instance, in vitro assays could be designed to assess its inhibitory activity against viral proteases, polymerases, or entry proteins. The specific substitutions on the indole ring would play a crucial role in the binding affinity and specificity towards such viral targets.

Structure-Activity Relationship (SAR) Studies Focusing on Halogen and Phenyl Group Contributions to in vitro Mechanisms

The presence of halogens, such as bromine at the 7-position and chlorine at the 3-position, is expected to significantly influence the compound's properties. Halogens can enhance lipophilicity, which may improve membrane permeability. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. The position of the halogens on the indole ring is also critical, as it dictates the electronic distribution and steric hindrance, which can affect receptor binding.

The phenyl group at the 4-position is another key feature. This bulky substituent can influence the molecule's conformation and provide additional hydrophobic interactions with the target protein. The orientation of the phenyl ring relative to the indole core can also be a determining factor for biological activity. SAR studies involving the synthesis and evaluation of analogues with different substitutions at these positions would provide valuable insights into the pharmacophore requirements for optimal activity.

In Silico Target Identification and Validation through Molecular Docking and Dynamics

In the absence of extensive experimental data, in silico methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable predictions about the potential biological targets of this compound.

Molecular docking studies can be performed to screen the compound against a library of known protein targets, such as kinases, proteases, or other enzymes implicated in inflammation or microbial pathogenesis. The docking scores and binding poses can help to prioritize potential targets for further experimental validation. For instance, docking this compound into the active sites of proteins like NF-κB, p38 MAPK, or viral enzymes could reveal favorable binding interactions.

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time and to analyze the detailed interactions at the atomic level. These simulations can provide insights into the conformational changes induced by ligand binding and help to validate the initial docking predictions. Such in silico approaches are instrumental in guiding the rational design of future in vitro experiments to confirm the biological targets of this compound.

Applications in Materials Science and Catalysis

Exploration of 7-Bromo-3-chloro-4-phenyl-1H-indole as a Scaffold for Functional Materials

The indole (B1671886) nucleus is a versatile building block for functional materials due to its inherent aromaticity and electron-rich nature. acs.orgnih.gov The specific substitutions on this compound can be leveraged to create materials with tailored properties. The presence of halogens (bromine and chlorine) and a phenyl group influences the molecule's electronic structure, intermolecular interactions, and potential for polymerization or incorporation into larger systems.

Development of Organic Electronic Materials

Indole derivatives are increasingly being investigated for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The delocalized π-system of the indole ring is conducive to charge transport. The substituents on this compound play a crucial role in modulating these properties. The electron-withdrawing nature of the chloro and bromo atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key aspect in designing materials for electronic applications. The phenyl group at the 4-position extends the conjugation of the system, which can influence the material's absorption and emission spectra. Furthermore, the bromo and chloro substituents provide reactive handles for cross-coupling reactions, enabling the synthesis of well-defined oligomers and polymers with extended π-conjugation, a critical feature for efficient charge transport.

Applications in Sensor Technologies

The indole scaffold is a common feature in the design of chemosensors due to its fluorescent properties and the ease with which it can be functionalized. The nitrogen atom in the indole ring can act as a binding site for metal ions or other analytes. The phenyl group in this compound can be further functionalized with specific recognition moieties to create highly selective sensors. The electronic properties of the indole ring are sensitive to its chemical environment, leading to changes in fluorescence or color upon binding of an analyte. The bromo and chloro groups can influence the photophysical properties of the molecule and can also serve as points of attachment for other signaling units or for immobilization onto a solid support, a key step in the fabrication of practical sensor devices.

Design of Indole-Based Chiral Ligands and Catalysts

The development of chiral ligands and catalysts for asymmetric synthesis is a major focus of modern chemistry, and indole-based structures have emerged as a promising class of scaffolds. nih.govnih.gov The rigid structure of the indole ring provides a well-defined backbone for the construction of chiral environments around a metal center.

Development of N-Heterocyclic Carbene (NHC) Ligands Incorporating the Indole Skeleton

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties, which lead to the formation of stable metal complexes. nih.govacs.org The incorporation of an indole skeleton into an NHC ligand can modulate its steric and electronic properties. This compound can serve as a precursor for such ligands. For instance, the nitrogen of the indole ring can be functionalized with a substituted imidazole (B134444) or benzimidazole (B57391) group, which can then be converted into the corresponding imidazolium (B1220033) or benzimidazolium salt. nih.gov Deprotonation of this salt would yield the indole-functionalized NHC. The bromo, chloro, and phenyl substituents on the indole core would be positioned to influence the catalytic activity and selectivity of the resulting metal-NHC complex by modifying the steric bulk and electronic character of the ligand. nih.gov

Coordination Chemistry of Indole Derivatives with Transition Metal Ions

The coordination chemistry of indole derivatives with transition metals is a rich and diverse field, driven by the various potential binding modes of the indole ligand. mdpi.compreprints.org Transition metals are defined as elements that have or readily form partially filled d orbitals. libretexts.org They form coordination compounds where a central metal atom or ion is bonded to one or more ligands. libretexts.orglibretexts.org

Indole can act as a ligand in several ways: through the nitrogen atom (N-donor), through the C3 position (C-donor), or by involving the π-system of the pyrrole (B145914) or benzene (B151609) ring. The substituents on the indole ring significantly influence its coordination behavior. In this compound, the nitrogen atom remains a primary coordination site. The electronic effects of the bromo and chloro substituents can alter the basicity of the indole nitrogen, thereby affecting the strength of the metal-ligand bond. The phenyl group at the 4-position can also participate in π-stacking interactions or be functionalized with other donor atoms to create multidentate ligands, leading to the formation of stable chelate complexes. mdpi.com The study of these coordination complexes is fundamental not only for the development of new catalysts but also for understanding their potential roles in biological systems and materials science. mdpi.compreprints.org

The following table provides examples of coordination complexes formed between indole derivatives and various transition metals.

Indole LigandMetal IonCoordination ModeResulting Complex Geometry
(E)-2-(1H-indol-3yl)diazenyl)thiazoleCo(II), Ni(II), Cu(II)N,N-bidentateOctahedral preprints.org
(E)-2-(1H-indol-3yl)diazenyl)thiazolePd(II)N,N-bidentateSquare-planar preprints.org
Indole-3-thiosemicarbazoneNi(II)S,N-bidentateSquare-planar
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrileRu(II)N-donor (monodentate)Piano-stool preprints.org
Amino acid-derived Schiff base with indoleCu(II), Co(II), Ni(II), Zn(II)N,O-bidentateOctahedral mdpi.com

This table showcases the diversity of coordination complexes formed by indole derivatives and is for illustrative purposes. Specific coordination data for this compound is not yet available.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving indole-based ligands is a burgeoning area of research. While specific studies on this compound as a ligand are not extensively documented, the general principles for the synthesis of indole-metal complexes are well-established. These methods often involve the reaction of a suitable indole derivative with a metal precursor, typically a metal salt or an organometallic compound.

For instance, palladium complexes, which are widely used in catalysis, can be prepared by reacting an indolyl ligand precursor with a palladium(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂). mdpi.comnih.gov The synthesis of N-heterocyclic indolyl ligand precursors often begins with foundational reactions like the Fischer-indole synthesis to create bromo-indolyl intermediates. mdpi.comnih.gov Subsequent reactions, such as Stille or Ullman coupling, can be employed to introduce further functional groups. mdpi.com The reaction of these functionalized indolyl precursors with palladium acetate typically yields the desired palladium complexes. mdpi.comnih.gov

The characterization of these newly synthesized complexes is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of the ligand and confirming its coordination to the metal center. mdpi.comnih.gov

Elemental Analysis: This technique provides the elemental composition of the complex, which helps in verifying its proposed formula. mdpi.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comnih.gov

A general synthetic scheme for a palladium(II) complex with a functionalized indole ligand is depicted below:

Functionalized Indole + Pd(OAc)₂ ⟶ Indole-Palladium Complex

The table below summarizes the synthesis of various palladium-indole complexes, which, although not involving this compound specifically, provide a blueprint for how such a complex could be synthesized and characterized.

Ligand PrecursorMetal PrecursorSynthesized ComplexCharacterization MethodsReference
2-Py-Py-IndH (L¹H)Pd(OAc)₂[L¹]Pd(OAc)NMR, Elemental Analysis mdpi.comnih.gov
2-Py-Pz-IndH (L²H)Pd(OAc)₂[L²]Pd(OAc)NMR, Elemental Analysis mdpi.comnih.gov
2-Py-7-Py-IndH (L³H)Pd(OAc)₂[L³]Pd(OAc)NMR, Elemental Analysis, X-ray mdpi.comnih.gov
2-Py-7-Pz-IndH (L⁴H)Pd(OAc)₂[L⁴]Pd(OAc)NMR, Elemental Analysis mdpi.comnih.gov
2-Ox-7-Py-IndH (L⁵H)Pd(OAc)₂[L⁵]Pd(OAc)NMR, Elemental Analysis, X-ray mdpi.comnih.gov

Data sourced from studies on related indole-palladium complexes.

The synthesis of Co(II) and Ni(II) complexes with a 7-bromo-substituted indole derivative has also been reported, suggesting the feasibility of creating similar complexes with this compound. nih.gov These were synthesized by reacting the corresponding metal acetates with the indole derivative, resulting in octahedral complexes. nih.gov

Investigation of Catalytic Activity of Indole-Metal Complexes

Indole-based metal complexes, particularly those of palladium, have demonstrated significant catalytic activity in a variety of cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The substituents on the indole ring can significantly influence the catalytic performance of the metal complex.

The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, is a common benchmark for testing the catalytic activity of new palladium complexes. nih.gov For example, palladium complexes bearing N-heterocyclic functionalized indolyl ligands have been shown to be effective catalysts for the Suzuki reaction between aryl halides and phenylboronic acid. mdpi.comnih.gov

In a representative study, the catalytic activity of several palladium-indole complexes was evaluated in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. nih.gov The results indicated that the nature and position of the substituents on the indole ring play a crucial role in the catalytic efficiency. nih.gov For instance, complexes with pyridinyl functionalities on both the 2- and 7-positions of the indole ring exhibited superior activity. nih.gov

The table below presents a summary of the catalytic activity of different palladium-indole complexes in the Suzuki cross-coupling reaction.

CatalystAryl HalideCoupling PartnerProduct Yield (%)Reference
[L³]Pd(OAc)4-BromoacetophenonePhenylboronic acid87 nih.gov
[L⁴]Pd(OAc)4-BromoacetophenonePhenylboronic acid3 nih.gov
[L³]Pd(OAc)4-ChloroacetophenonePhenylboronic acidTrace nih.gov

Data sourced from a study on related indole-palladium complexes in Suzuki coupling reactions.

The presence of bromo and chloro substituents on the 7- and 3-positions of the indole ring in this compound, combined with a phenyl group at the 4-position, would likely impart unique electronic and steric properties to its corresponding metal complexes. These features could potentially enhance catalytic activity or selectivity in various cross-coupling reactions. The electron-withdrawing nature of the halogens could influence the electron density at the metal center, thereby affecting the different steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Beyond palladium, other transition metal complexes with indole-based ligands, such as those of iron, have also been explored for their catalytic potential in C-H functionalization reactions. nankai.edu.cn The development of iron-catalyzed reactions is of particular interest due to the low cost and low toxicity of iron. nankai.edu.cn

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Methodologies for Multi-Substituted Indoles

The synthesis of complex indoles often relies on traditional methods that may involve harsh conditions, expensive metal catalysts, and hazardous solvents. rsc.org Future research will undoubtedly focus on developing greener, more efficient, and economically viable routes to synthesize 7-Bromo-3-chloro-4-phenyl-1H-indole and its analogs.

Emerging sustainable approaches avoid many of the drawbacks of classical methods like the Fischer indole (B1671886) synthesis. rsc.org Recent innovations include multicomponent reactions (MCRs) that build the indole core in a single pot from simple precursors, often using eco-friendly solvents like ethanol (B145695) and avoiding metal catalysts entirely. rsc.orgrsc.org For instance, a two-step process involving an Ugi four-component reaction followed by an acid-induced cyclization has been shown to produce multi-substituted indoles in high yields under mild conditions. rsc.org Another promising avenue is the use of microdroplet/thin-film reactors, which can accelerate reaction rates dramatically under solvent-free and mild conditions. acs.org

The application of these principles to the synthesis of this compound could involve a convergent strategy where halogenated anilines and phenyl-containing building blocks are combined using a catalyst-free MCR. acs.org This would not only improve the sustainability of the synthesis but also facilitate the rapid generation of a library of related derivatives for further study.

Table 1: Comparison of Traditional vs. Sustainable Indole Synthesis Strategies

Feature Traditional Methods (e.g., Fischer, Larock) Emerging Sustainable Methods
Catalysts Often require precious or heavy metal catalysts (e.g., Pd, Cu) acs.org Can be catalyst-free or use benign organocatalysts acs.org
Solvents Frequently use halogenated hydrocarbons or other non-renewable solvents rsc.org Employ green solvents like ethanol, water, or propylene (B89431) carbonate rsc.orgresearchgate.net
Conditions Often require high temperatures and strongly acidic or basic conditions rsc.org Typically proceed under mild, near-ambient conditions rsc.orgacs.org
Efficiency Can be multi-step with purification required at each stage One-pot or multi-component strategies improve atom economy and reduce waste rsc.org

| Scalability | Can be challenging and costly to scale up | Methods are being designed for scalability, sometimes on hundred-gram scales without chromatography chemrxiv.org |

Advanced Mechanistic Studies to Elucidate Complex Reaction Pathways of Halogenated Phenyl Indoles

The reactivity of the this compound ring is governed by a complex interplay of electronic and steric effects from its three distinct substituents. The electron-withdrawing halogens and the bulky phenyl group can direct further chemical modifications in ways that are not easily predicted. Advanced mechanistic studies are crucial to understanding and harnessing this reactivity.

Future research should employ a combination of experimental and computational techniques. Isotopic labeling experiments, for example, can trace the path of atoms through a reaction, while in-situ spectroscopic methods (like reaction-progress NMR) can identify transient intermediates. researchgate.net These experimental approaches, when coupled with high-level computational modeling such as Density Functional Theory (DFT), can provide a detailed picture of reaction energy profiles, transition states, and the non-covalent interactions that guide selectivity. rsc.org Such studies are essential for optimizing reactions, such as the further functionalization of the indole core, and for designing catalysts that can control the regioselectivity of C-H activation or cross-coupling reactions on this electron-deficient ring system. acs.org

Integration of Artificial Intelligence and Machine Learning in Indole Design and Property Prediction

Table 2: Applications of AI/ML in the Study of Indole Derivatives

AI/ML Application Description Potential Impact on this compound
Property Prediction Training models (e.g., GNNs, CatBoost Regressors) on known chemical data to predict physical, chemical, and biological properties. chemengineerkey.comacs.org Rapidly estimate ADMET properties, target bioactivity, and material characteristics to guide development.
Inverse QSAR/Generative Design Using generative models to design novel molecules that fit a desired property profile (e.g., high potency, low toxicity). easpublisher.com Design new analogs with potentially superior performance as drugs or materials.
Reaction Outcome Prediction Predicting the products and yields of chemical reactions under various conditions. Optimize synthetic routes and explore new chemical transformations of the core structure.

| Explainable AI (XAI) | Developing models that can highlight the specific substructures or features responsible for a predicted property. easpublisher.com | Understand which parts of the molecule (bromo, chloro, phenyl groups) are key for its potential activity. |

Exploration of Undiscovered in vitro Biological Targets and Novel Mechanistic Insights for Indole Derivatives

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. mdpi.comresearchgate.net Indole derivatives are known to interact with a wide array of biological targets, including protein kinases, tubulin, and apoptosis-regulating proteins like Bcl-2. mdpi.comnih.gov The unique substitution pattern of this compound makes it a compelling candidate for biological screening to identify novel therapeutic activities.

Future research should involve unbiased, high-throughput screening of this compound against large panels of human cell lines and protein targets. mdpi.com Techniques like chemical proteomics and thermal proteome profiling could identify its direct binding partners within the cell, revealing potentially novel mechanisms of action. mdpi.com Given that many indole derivatives exhibit anticancer properties by inhibiting tubulin polymerization or specific protein kinases, it would be logical to investigate this compound in these contexts. nih.gov Its halogenated structure may enhance binding affinity or confer selectivity for specific kinase isoforms, offering a new avenue for targeted therapy. nih.gov

Table 3: Selected Biologically Active Indole Derivatives and Their Targets

Compound Class/Example Biological Target Reported Activity (IC₅₀) Reference
Indole-chalcone derivative Tubulin Polymerization & TrxR 0.81 µM (Tubulin), 3.728 µM (TrxR) mdpi.com
Quinoline-indole derivative Tubulin Polymerization 2-11 nM (cell lines), 2.09 µM (tubulin) nih.gov
Novel Indole Derivative Bcl-2 & Mcl-1 7.63 μM (Bcl-2), 1.53 μM (Mcl-1) mdpi.com

| Synthesized Indole Derivative (46) | EGFR | 0.203 µM | mdpi.com |

Innovation in Material Science Applications Utilizing the Unique Features of this compound

The application of indole derivatives in material science is an emerging field with significant potential. The electron-rich indole ring system is a feature of many organic semiconductors. The introduction of heavy atoms like bromine and chlorine, along with the π-stacking capabilities of the phenyl group, could give this compound unique optical and electronic properties.

Future investigations could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The heavy atoms could promote intersystem crossing, potentially making it a candidate for phosphorescent emitters in OLEDs. Furthermore, polymers incorporating this moiety could exhibit enhanced thermal stability and flame-retardant properties due to the high halogen content. Research into the synthesis of polymers derived from this compound and characterization of their thin-film morphology, charge-carrier mobility, and photophysical properties could open up new frontiers in organic electronics.

Catalytic Applications in Highly Complex Organic Synthesis

While indoles are most often the products of catalytic reactions, their unique structural and electronic features suggest they could also function as components of catalytic systems. The N-H proton of the indole ring is weakly acidic and can participate in hydrogen bonding, while the aromatic system can engage in π-stacking interactions.

The specific substitution pattern of this compound could be leveraged in organocatalysis or as a ligand in transition metal catalysis. The electron-withdrawing halogens modify the acidity of the N-H proton and the electron density of the π-system, which could be used to tune the activity and selectivity of a catalytic process. Future research could explore the use of this molecule as a chiral ligand (after appropriate derivatization) in asymmetric synthesis or as an organocatalyst for reactions that are sensitive to hydrogen bonding or aromatic interactions. For example, its ability to act as a directing group via its N-H bond could be harnessed to control the regioselectivity of transformations on other molecules. acs.org

Q & A

Basic Research Questions

Q. How can synthetic routes for 7-Bromo-3-chloro-4-phenyl-1H-indole be optimized to improve yield and purity?

  • Methodological Answer : Optimize stepwise halogenation and coupling reactions. For example, employ Suzuki-Miyaura cross-coupling for phenyl group introduction, using palladium catalysts and base conditions (e.g., Na₂CO₃ in DMF/H₂O) . Monitor intermediates via TLC and purify via flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate isomers and reduce byproducts . Yield improvements (e.g., from 25% to ~40%) can be achieved by controlling reaction time, temperature, and solvent polarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and coupling constants) and 19F NMR if fluorinated analogs are synthesized . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS for [M+H]+) . For crystallographic validation, employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .

Q. How can regioselective halogenation be achieved in indole derivatives like this compound?

  • Methodological Answer : Use directing groups (e.g., phenyl at C4) to control bromination/chlorination sites. For example, electrophilic substitution at C7 can be directed by steric and electronic effects of existing substituents. Optimize halogen sources (e.g., NBS for bromination) in anhydrous DCM under inert atmosphere .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for halogenated indoles?

  • Methodological Answer : Use SHELX suite (SHELXD/SHELXE) for phase determination and ORTEP-3 for thermal ellipsoid visualization to assess disorder in halogen atoms . For twinned crystals, apply twin-law refinement in SHELXL and validate with R-factor convergence (<5% discrepancy) . Cross-validate with DFT-calculated bond lengths/angles .

Q. What strategies mitigate conflicting NMR data in structurally similar indole derivatives?

  • Methodological Answer : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, aromatic protons in this compound may overlap with phenyl group signals; HSQC can correlate ¹H-¹³C couplings to distinguish them . Use deuterated solvents (e.g., CDCl₃) and control temperature to sharpen peaks .

Q. How can computational methods enhance synthetic route design for this compound?

  • Methodological Answer : Apply DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways and transition states. For example, calculate activation energies for bromination at C7 vs. competing sites to predict regioselectivity . Pair with molecular docking if targeting biological activity (e.g., kinase inhibition) .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Methodological Answer : Use ANOVA to compare yields across reaction batches. For example, test variables like catalyst loading (0.5–2 mol%) or solvent ratios (DMF:H₂O from 3:1 to 1:1) in triplicate. Report standard deviations and confidence intervals (p<0.05) .

Q. How to address solubility challenges in crystallizing this compound?

  • Methodological Answer : Screen solvent mixtures (e.g., DCM/hexane or ethyl acetate/methanol) via vapor diffusion. Use WinGX to analyze crystal packing and predict solvent inclusion . For stubborn cases, employ nano-crystallization in microfluidic chips .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.